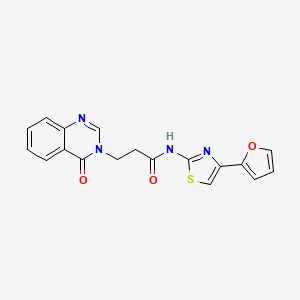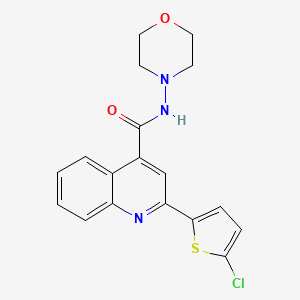
2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, biology, and chemistry. The compound is a quinoline derivative that has shown promising results in various laboratory experiments, making it an important compound for further research.
Mécanisme D'action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide involves the inhibition of various enzymes and receptors in the target cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has also been shown to inhibit the activity of various receptors, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are essential for cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide are dependent on the target cells and the concentration of the compound used. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis, leading to the death of cancer cells. In bacterial cells, the compound has been shown to inhibit the growth and replication of bacteria, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide in laboratory experiments is its potential application in various scientific research fields, including pharmacology, biology, and chemistry. Additionally, the compound has shown promising results in inhibiting the growth of cancer cells and bacterial strains, making it an important compound for further research. However, one of the main limitations of using the compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research on 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide. One potential direction is to investigate the compound's potential use as an anticancer agent in vivo, as well as its potential toxicity and side effects. Another potential direction is to investigate the compound's potential use as an antibacterial agent, as well as its mechanism of action against bacterial strains. Additionally, further research can be conducted to investigate the compound's potential use in other scientific research fields, including pharmacology and chemistry.
Méthodes De Synthèse
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide involves the reaction of 5-chloro-2-thiophenecarboxylic acid with morpholine and an appropriate amine, followed by the condensation reaction with 2-chloro-4-(chloromethyl)quinoline. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide has shown potential applications in various scientific research fields, including pharmacology, biology, and chemistry. The compound has been studied for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, the compound has also been studied for its potential use as an antibacterial agent, as it has shown activity against various bacterial strains.
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-morpholin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-17-6-5-16(25-17)15-11-13(12-3-1-2-4-14(12)20-15)18(23)21-22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXCLFZSUDSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

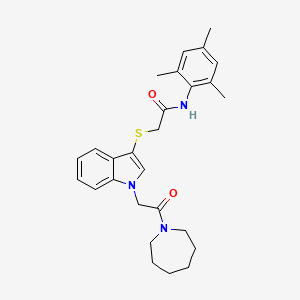
![3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2836329.png)
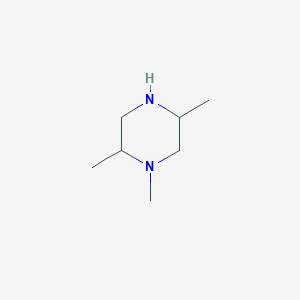
![N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide](/img/structure/B2836331.png)
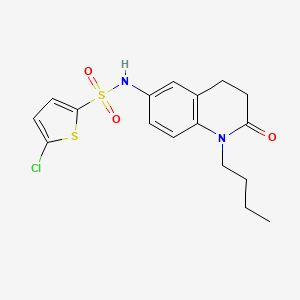
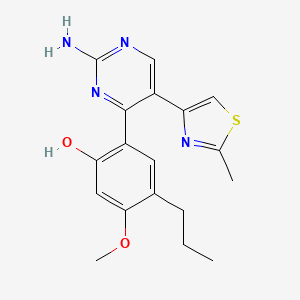
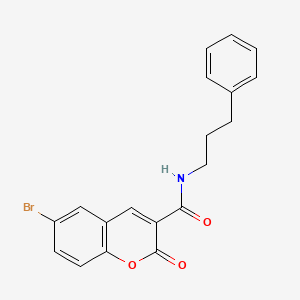
![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)
![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2836346.png)

